molecular formula C8H14N2 B14029232 3-Ethyl-1-isopropyl-1H-pyrazole

3-Ethyl-1-isopropyl-1H-pyrazole

Cat. No.: B14029232
M. Wt: 138.21 g/mol
InChI Key: XGGZHRYEUQNCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction between ethyl hydrazine and isopropyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-1-isopropyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-isopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory pathways or microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-3,5-dimethyl-1H-pyrazole

Uniqueness

3-Ethyl-1-isopropyl-1H-pyrazole is unique due to its specific ethyl and isopropyl substituents, which can influence its chemical reactivity and biological activity. Compared to other pyrazole derivatives, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3-ethyl-1-propan-2-ylpyrazole

InChI

InChI=1S/C8H14N2/c1-4-8-5-6-10(9-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

XGGZHRYEUQNCOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.